1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone
Brand Name: Vulcanchem
CAS No.: 108469-42-7
VCID: VC20744146
InChI: InChI=1S/C10H8Cl2N2O4S/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18/h2-4,13H,1H3,(H,16,17,18)
SMILES: CC1=CC(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl
Molecular Formula: C10H8Cl2N2O4S
Molecular Weight: 323.15 g/mol

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

CAS No.: 108469-42-7

Cat. No.: VC20744146

Molecular Formula: C10H8Cl2N2O4S

Molecular Weight: 323.15 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone - 108469-42-7

Specification

CAS No. 108469-42-7
Molecular Formula C10H8Cl2N2O4S
Molecular Weight 323.15 g/mol
IUPAC Name 2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid
Standard InChI InChI=1S/C10H8Cl2N2O4S/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18/h2-4,13H,1H3,(H,16,17,18)
Standard InChI Key LUZXGSRCYGQGQF-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl
Canonical SMILES CC1=CC(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl

Introduction

Chemical Properties and Structure

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a heterocyclic compound containing a pyrazolone ring system substituted with a 2,5-dichloro-4-sulfophenyl group and a methyl group. The compound exists in various forms, including as a monohydrate . The chemical structure features a sulfonic acid group on the phenyl ring, which contributes to its solubility and reactivity profiles.

The key physicochemical properties of this compound are summarized in Table 2.1:

PropertyValueSource
CAS Number108469-42-7
Molecular FormulaC10H8Cl2N2O4S
Molecular Weight323.15 g/mol
Melting Point346°C (decomposition)
AppearanceSolid
Hazard ClassificationIrritant (Xi)

The molecular structure contains functional groups that make it particularly suitable for its applications in dye chemistry and analytical procedures. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring enhances the stability of the compound while modifying its electronic properties. The sulfonic acid group contributes to its water solubility and reactivity in coupling reactions .

Applications and Uses

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone demonstrates remarkable versatility across multiple fields. Its applications span from industrial processes to research laboratories, making it a valuable chemical intermediate.

Analytical Chemistry

In analytical chemistry, this compound serves as an important reagent in various detection methods. It is particularly useful in colorimetric assays for detecting metal ions, where it forms colored complexes that can be measured spectrophotometrically. This application enhances the accuracy and sensitivity of analytical measurements, making it an important tool in laboratory settings .

Pharmaceutical Development

The compound has significant applications in pharmaceutical research and development. It functions as a key intermediate in the synthesis of pharmaceutical compounds, providing pathways for creating drugs with specific therapeutic properties. Its reactivity and functional groups make it suitable for building more complex molecular structures with potential medicinal value .

Dye Manufacturing

Perhaps the most well-established application of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is in the dye industry. The compound acts as a dye precursor and contributes to the production of vibrant and stable dyes for textiles and other materials. These dyes are essential in the fashion and design industries, where color stability and brightness are paramount .

The compound's role in azo dye synthesis is particularly notable. Its ability to couple with diazonium salts makes it an excellent choice for creating azo dyes with specific properties. This versatility in dye chemistry is illustrated by research where it was coupled with diazonium salt derived from luminol to create novel dyes with specific spectroscopic properties .

Biological Research

In biological research, 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone plays a role in studying enzyme activities and metabolic pathways. Its chemical properties allow researchers to use it as a tool for understanding biological processes, potentially leading to new therapeutic strategies and insights into cellular function .

Environmental Monitoring

The compound also finds application in environmental science, particularly in water quality assessment. It is employed in the detection of pollutants in water samples, aiding environmental protection efforts by helping ensure compliance with safety standards. This application leverages the compound's ability to form detectable complexes with specific pollutants, providing a practical tool for environmental monitoring .

Research Findings and Recent Developments

Recent research has expanded the understanding and applications of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, particularly in materials science and spectroscopic analysis.

Azo Dye Synthesis and Characterization

A significant research development involves the synthesis of a new azo dye by coupling 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone with diazonium salt derived from luminol. This novel dye was thoroughly characterized using multiple spectroscopic methods, including UV-Visible spectroscopy, FT-IR, and 1H NMR. These comprehensive analyses provided detailed information about the dye's structure and properties, expanding the understanding of the reactivity of the compound in coupling reactions .

The research demonstrated the successful formation of the azo bond between the pyrazolone and the diazonium salt, resulting in a dye with specific spectroscopic properties. The ability to form such bonds highlights the compound's utility in creating functionally diverse dye molecules with potential applications in various fields .

Optical Properties and Spectroscopic Analysis

Further research explored the behavior of the synthesized dye in different environments. The spectroscopic properties of the dye were examined in five different polar solvents, providing insights into how solvent polarity affects its optical characteristics. Additionally, researchers investigated the influence of temperature on the UV-Visible absorption spectra, offering valuable data for potential applications in temperature-sensitive materials .

The study extended to creating polymer-dye composites by incorporating the azo dye into polyvinylpyrrolidone (PVP) films. These films, with micrometer thickness, were prepared on quartz substrates and characterized for their optical properties. The research measured important parameters such as extinction coefficient and optical band gap (Eg) through transmittance and reflectance measurements across the 300-780 nm spectral range. These findings have implications for developing optical materials with specific light-absorption and transmission properties .

Precautionary MeasureDescription
Personal Protective EquipmentWear protective gloves, clothing, eye protection, and face protection
Ingestion ProtocolIf swallowed, call a poison center or doctor/physician if feeling unwell
Skin Contact ProtocolIf on skin, wash with plenty of soap and water
Inhalation ProtocolIf inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing
Eye Contact ProtocolIf in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing
Skin Irritation ResponseIf skin irritation occurs, get medical advice/attention

When working with this compound, researchers and industrial workers should strictly adhere to these safety guidelines to minimize health risks. Proper ventilation, storage, and disposal procedures are also essential for safe handling .

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